molecular formula C16H17N5OS3 B2935816 N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351643-31-6

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2935816
CAS No.: 1351643-31-6
M. Wt: 391.53
InChI Key: AWVHTPRVIHLIPO-UHFFFAOYSA-N
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Description

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzothiazole with carbon disulfide and hydrazine hydrate to form 2-mercapto-1,3,4-thiadiazole. This intermediate is then reacted with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of the compound.

    1,3,4-Thiadiazole Derivatives: Compounds with similar heterocyclic structures and potential bioactivity.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity.

Uniqueness

N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS3/c22-13(14-17-11-5-1-2-6-12(11)24-14)18-15-19-20-16(25-15)23-10-9-21-7-3-4-8-21/h1-2,5-6H,3-4,7-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHTPRVIHLIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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